GPR35 Binding Affinity vs. 4-Bromo Analog
The target compound demonstrates a Ki of 12.8 nM against human GPR35 in a competitive binding assay, representing a 3.2-fold improvement in affinity over the 4-bromo analog [N-(4-bromo-2-(1H-tetrazol-1-yl)phenyl)benzamide], which exhibits a Ki of 41 nM under comparable conditions [1][2]. This difference highlights the electronic and steric influence of the ortho-fluoro substituent relative to para-bromo substitution on the benzoyl ring within the same tetrazole-bearing chemotype.
| Evidence Dimension | GPR35 competitive binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12.8 nM |
| Comparator Or Baseline | 4-Bromo-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide; Ki = 41 nM |
| Quantified Difference | 3.2-fold higher affinity (lower Ki) for the 2-fluoro compound |
| Conditions | Nluc-fused human GPR35 expressed in CHO-K1 cells; furimazine substrate |
Why This Matters
The 3.2-fold affinity difference is pharmacologically relevant for selecting a tool compound with maximal target engagement at lower concentrations, directly impacting dose–response study design.
- [1] BindingDB entry BDBM50323317 (ChEMBL4175848). Ki = 12.8 nM for 2-fluoro compound; competitive binding affinity to Nluc-fused human GPR35 in CHO-K1 cells. View Source
- [2] BindingDB entry for 4-bromo analog (BDBM50323334; ChEMBL4159575). Ki = 41 nM. View Source
